![molecular formula C16H21ClN2O4 B5519372 ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)

ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

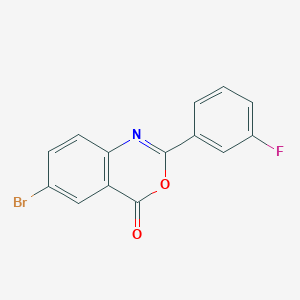

The synthesis of related piperazine compounds involves various strategies, including the reaction of 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates in an ethereal solution or dibasic acid chlorides in benzene solution to obtain different piperazine derivatives. These methodologies highlight the versatility and adaptability of piperazine synthesis to yield compounds with targeted functional groups for specific applications (Tung, 1957).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be intricately analyzed through X-ray diffraction studies, revealing the arrangement of atoms and the spatial configuration of the molecule. Such analyses are crucial for understanding the compound's reactivity, physical properties, and potential interactions with biological targets. Studies on similar compounds have shown diverse hydrogen-bonding networks and polymorphism, which are essential for their biological activity and solubility (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including acylation, alkylation, and cyclization, which modify their chemical structure and, consequently, their properties and applications. The functional groups attached to the piperazine ring play a significant role in determining the compound's reactivity and its potential as a ligand in complex chemical reactions (Kulkarni et al., 2016).

Physical Properties Analysis

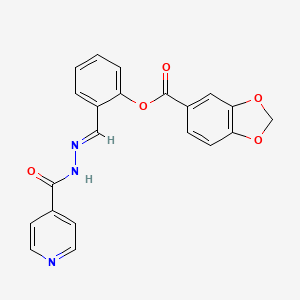

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Detailed physical analysis helps in understanding the compound's behavior under different conditions and its suitability for various applications. The crystalline structure, in particular, affects the compound's stability and reactivity (Khan et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties of piperazine derivatives, including acidity, basicity, and nucleophilicity, is crucial for their application in synthesis and drug design. These properties determine how the compounds interact with other molecules, their mechanisms of action, and their potential for modification into more effective and selective agents (Naylor et al., 1993).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

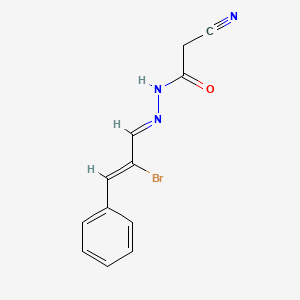

The compound is involved in the synthesis of various derivatives, including those with potential antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized, starting from ester ethoxycarbonylhydrazones and primary amines, leading to compounds with potential antimicrobial properties (Bektaş et al., 2010). Similarly, aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines were synthesized, showing significant herbicidal activity against Triticum aestivum, highlighting a new chemical family of herbicides and cytokinin mimics (Stoilkova et al., 2014).

Biological Evaluation

The synthesized compounds from ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate and its derivatives have been subjected to biological evaluation to determine their potential as antimicrobial agents, herbicides, and plant growth regulators. For example, the antimicrobial activities of newly synthesized 1,2,4-triazol-3-one derivatives were evaluated, revealing that some compounds exhibited good activity against test microorganisms (Fandaklı et al., 2012). This highlights the potential application of these compounds in developing new antimicrobial agents.

Antioxidant Applications

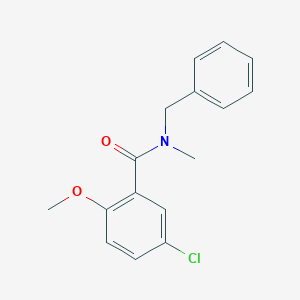

In the context of materials science, ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate derivatives have been explored for their antioxidant properties, particularly in polypropylene copolymers. The synthesized compounds were tested for their performance in polypropylene copolymer (PPCP) by multiple extrusions, assessing their thermooxidative stability and thermal stability, which is crucial for enhancing the material's longevity and performance (Desai et al., 2004).

Propriétés

IUPAC Name |

ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O4/c1-3-22-16(21)19-8-6-18(7-9-19)15(20)11-23-13-4-5-14(17)12(2)10-13/h4-5,10H,3,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSRVAHLPYKZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC(=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)

![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)

![(3R*,4S*)-N-(4-chloro-2-methylphenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5519343.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)

![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)

![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)

![2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)